N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}-N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDE is a complex organic compound that features a triazine ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}-N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDE typically involves multiple stepsCommon reagents used in these reactions include dimethylamine, methanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}-N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need a polar solvent .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}-N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-{[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}-N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-based Compounds: These compounds share a similar triazine ring structure and are known for their diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
N-{[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}-N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDE is unique due to its combination of a triazine ring and a benzodioxole moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H18N6O4S |
---|---|
Molecular Weight |
366.40 g/mol |
IUPAC Name |
N-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-N-(1,3-benzodioxol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N6O4S/c1-19(2)14-17-12(16-13(15)18-14)7-20(25(3,21)22)9-4-5-10-11(6-9)24-8-23-10/h4-6H,7-8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
RVKZHVTYEDOVGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.